5-[(Azetidin-2-yl)methoxy]-2-chloropyridine

Catalog No.
S15866609
CAS No.
M.F
C9H11ClN2O
M. Wt
198.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine

Product Name

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine

IUPAC Name

5-(azetidin-2-ylmethoxy)-2-chloropyridine

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

InChI

InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

MKTAGSRKQIGEBH-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine is a chemical compound characterized by the presence of a chlorinated pyridine ring and an azetidine moiety connected via a methoxy group. Its molecular formula is C9H11ClN2OC_9H_{11}ClN_2O and it has a molecular weight of approximately 198.65 g/mol. The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with an azetidin-2-ylmethoxy group. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Typical of pyridine derivatives, such as nucleophilic substitutions and electrophilic aromatic substitutions. For instance, the chlorine atom can be replaced by nucleophiles, leading to new derivatives. Additionally, the azetidine ring may undergo further functionalization through reactions such as acylation or alkylation, allowing for the synthesis of more complex molecules.

The synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Azetidine Attachment: The azetidin-2-ylmethoxy group can be introduced via nucleophilic substitution where an azetidine derivative reacts with a suitable methoxy-containing reagent.

Detailed procedures may vary based on laboratory conditions and desired yields .

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine has potential applications in medicinal chemistry, particularly in drug development targeting metabolic disorders like diabetes. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Several compounds share structural similarities with 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine, including:

  • 5-(Azetidin-1-yl) pyrimidine derivatives: Often studied for their anti-inflammatory properties.
  • Pyridine derivatives with different substituents: Such as 5-(morpholinomethyl)-2-chloropyridine, which may exhibit different biological activities.
  • Azetidine-based compounds: Like azetidin-3-one derivatives known for their neuroprotective effects.
Compound NameStructure FeaturesBiological Activity
5-(Azetidin-1-yl)pyrimidineAzetidine ring attached to pyrimidineAnti-inflammatory
5-(Morpholinomethyl)-2-chloropyridineMorpholine moiety instead of azetidineVaries; potential CNS effects
Azetidin-3-one derivativesAzetidine ring with carbonyl functionalityNeuroprotective

The uniqueness of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine lies in its specific combination of the azetidine structure with a chlorinated pyridine, which may provide distinct pharmacological profiles compared to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.0559907 g/mol

Monoisotopic Mass

198.0559907 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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